molecular formula C22H19F3N4O2S B2738084 3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034460-93-8

3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2738084
CAS No.: 2034460-93-8
M. Wt: 460.48
InChI Key: IVROPEVAMNWYOK-UHFFFAOYSA-N
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Description

The compound “3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a chemical compound with the molecular formula C13H14F2N2OS . It has a molecular weight of 284.32 .


Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolin-4(3H)-one core, a butyl group at the 3-position, and a 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio group at the 2-position .


Chemical Reactions Analysis

The synthesis of this compound involves an intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point and storage conditions, are not specified in the available resources .

Scientific Research Applications

Synthesis and Biological Activity

The compound 3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, due to its structural complexity, is related to various quinazolinone derivatives that have been synthesized and studied for their potential biological activities. Research has focused on the synthesis of related quinazolinone derivatives, their characterization, and evaluation for antimicrobial, analgesic, anti-inflammatory, and other pharmacological activities.

  • Antimicrobial Activity : Studies have shown that quinazolinone derivatives exhibit significant antimicrobial properties. Synthesized quinazolinones have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal strains including Aspergillus niger and Fusarium oxysporum, demonstrating potent antibacterial and antifungal activities (Gupta et al., 2008); (Mohamed et al., 2010).

  • Analgesic and Anti-inflammatory Activities : Certain quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Some compounds showed promising results in in vivo models, indicating their potential as analgesic and anti-inflammatory agents with lower ulcerogenic effects compared to standard drugs (Dewangan et al., 2016).

  • Synthesis and Characterization : The synthesis of quinazolinone derivatives involves innovative routes and methodologies, leading to the development of compounds with potential biological activities. These synthesized compounds are characterized using various analytical techniques, confirming their proposed structures (Alagarsamy et al., 2008); (Saravanan et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Properties

IUPAC Name

3-butyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2S/c1-2-3-11-29-20(30)16-9-4-5-10-17(16)26-21(29)32-13-18-27-19(28-31-18)14-7-6-8-15(12-14)22(23,24)25/h4-10,12H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVROPEVAMNWYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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